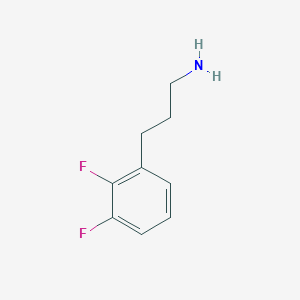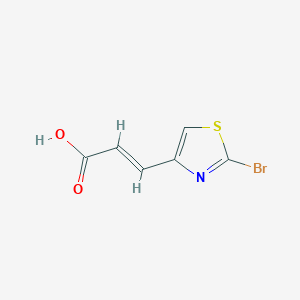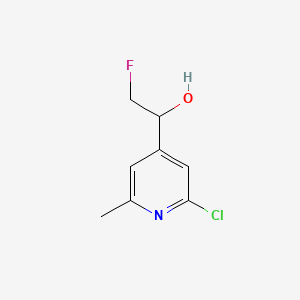
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperazine and 3-methoxypropyl bromide.
Alkylation Reaction: The 2,6-dimethylpiperazine undergoes an alkylation reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the methoxypropyl group to the piperazine ring.
Stereochemical Control: The stereochemistry of the product is controlled by using chiral catalysts or chiral auxiliaries during the reaction. This ensures the formation of the desired (2R,6S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any oxidized functional groups back to their original state.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) with the desired alkyl halide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Regeneration of the original piperazine structure.
Substitution: Formation of new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions.
Biology: Investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with biological targets in a stereospecific manner.
Medicine: Explored for its potential therapeutic properties. Piperazine derivatives have been studied for their activity against various diseases, including parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis depends on its specific application:
Biological Targets: It may act as an agonist or antagonist at specific receptors, modulating their activity. The methoxypropyl group can enhance its binding affinity and selectivity.
Pathways Involved: The compound can influence various signaling pathways, depending on the biological target. For example, it may modulate neurotransmitter release or inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6S)-2,6-dimethylpiperazine: Lacks the methoxypropyl group, resulting in different chemical properties and applications.
(2R,6S)-1-(3-hydroxypropyl)-2,6-dimethylpiperazine: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
(2R,6S)-1-(3-aminopropyl)-2,6-dimethylpiperazine:
Uniqueness
The presence of the methoxypropyl group in (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine |
InChI |
InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3/t9-,10+ |
Clé InChI |
DPSUQWDRXJRCAK-AOOOYVTPSA-N |
SMILES isomérique |
C[C@@H]1CNC[C@@H](N1CCCOC)C |
SMILES canonique |
CC1CNCC(N1CCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








aminehydrochloride](/img/structure/B13597053.png)


![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)




